
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a phenyl group at the 4-position and a trimethylsilyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazole ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the proper environment for the reaction to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and safety measures for the reagents and products involved.
化学反应分析
Types of Reactions
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学研究应用
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Phenyl-1,2,4-triazole-3,5-dione: Another heterocyclic compound with a phenyl group, known for its strong dienophile properties and use in Diels-Alder reactions.
3,4-Dihydropyrimidinone Compounds: These compounds exhibit significant antibacterial activity and are used in various medicinal applications.
Uniqueness
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds.
属性
CAS 编号 |
16037-44-8 |
|---|---|
分子式 |
C12H16N2Si |
分子量 |
216.35 g/mol |
IUPAC 名称 |
trimethyl-(4-phenyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)12-11(9-13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14) |
InChI 键 |
BHWFHOMGMUTAGS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=NN1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)
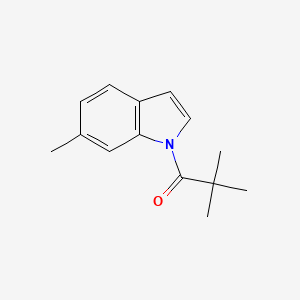
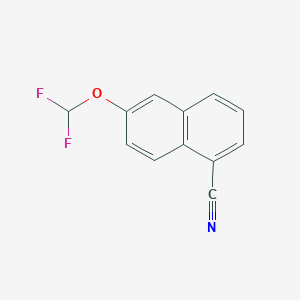
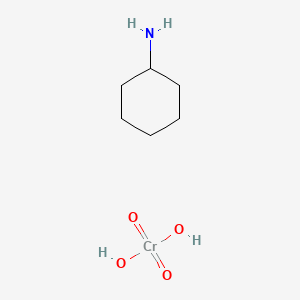
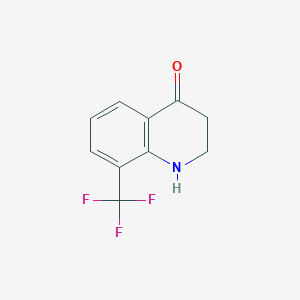

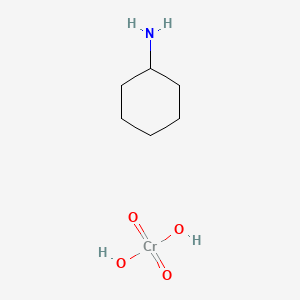

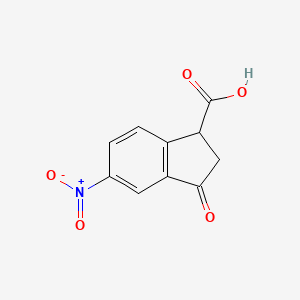

![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)

